molecular formula C6H12Cl2N4O2 B6207623 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride CAS No. 2703767-94-4

2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

Cat. No.: B6207623
CAS No.: 2703767-94-4
M. Wt: 243.1
InChI Key:
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Description

2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with aqueous hypophosphorous acid and triethylamine under reflux conditions in 1-propanol .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is unique due to the presence of two amino groups and the specific positioning of these groups on the imidazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

2703767-94-4

Molecular Formula

C6H12Cl2N4O2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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